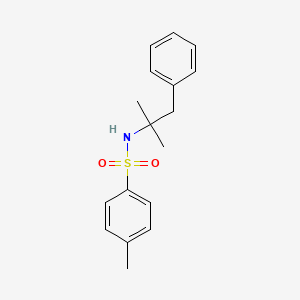

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide

Description

Properties

CAS No. |

110871-36-8 |

|---|---|

Molecular Formula |

C17H21NO2S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H21NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-17(2,3)13-15-7-5-4-6-8-15/h4-12,18H,13H2,1-3H3 |

InChI Key |

UVHCLBHHPPPICF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

- Starting Materials: The synthesis often begins with commercially available starting materials such as 4-methylbenzenesulfonamide and appropriate alkylating agents.

- Acylation Reaction: The first step may involve an acylation reaction to introduce the necessary functional group.

- Alkylation Reaction: Subsequent steps involve alkylation to attach the 2-methyl-1-phenylpropan-2-yl group.

Example Synthesis Route

A general approach might involve the following steps:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Acylation of 4-methylbenzenesulfonamide with a suitable acid chloride | DCM, DIEA | 80-90% |

| 2 | Alkylation with 2-methyl-1-phenylpropan-2-yl halide | DMF, K2CO3 | 70-80% |

Note: Specific conditions and yields may vary based on the exact reagents and conditions used.

Characterization Techniques

The characterization of This compound typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

- Infrared (IR) Spectroscopy: To identify functional groups.

- High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For purity assessment and molecular weight confirmation.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Indole-containing analogs (e.g., 3u) exhibit enhanced aromatic stacking interactions, making them suitable for catalytic or biological applications .

- Azide-functionalized derivatives (e.g., ) prioritize reactivity in Huisgen cycloadditions.

- Alkenyl/alkynyl analogs (e.g., ) provide sites for further synthetic elaboration, such as cross-coupling or polymerization.

Key Observations :

- The target compound’s 90% yield surpasses most analogs, highlighting efficient substitution chemistry.

- Gold-catalyzed methods (e.g., ) offer regioselectivity but require specialized catalysts.

- Azide incorporation lacks quantitative yield data, suggesting room for optimization.

Physicochemical Properties

Comparative spectroscopic and analytical

Key Observations :

- The target compound’s ¹H NMR shows characteristic aromatic and methyl resonances .

- Stereochemical purity is explicitly reported for methoxy-naphthyl analogs (99% ee) , whereas the target compound’s enantiomeric excess remains undiscussed.

- IR spectra consistently highlight S=O and S-N stretches across derivatives .

Key Observations :

- The target compound’s utility in tetrahydroisoquinoline synthesis contrasts with the photochemical reactivity of S8 and the transition-metal-catalyzed pathways of alkenyl analogs .

- Azide derivatives are niche tools for modular synthesis, whereas indole-containing analogs may have pharmacological relevance.

Biological Activity

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide, also known by its CAS number 81777-37-9, is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and antidiabetic properties, as well as other relevant pharmacological effects.

- Molecular Formula : C₁₇H₂₁NO₂S

- Molecular Weight : 303.419 g/mol

- LogP : 5.142 (indicating lipophilicity)

- PSA (Polar Surface Area) : 54.55 Ų

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial and antidiabetic properties.

Antimicrobial Activity

The compound was evaluated for its antibacterial effects using the disc diffusion method. Preliminary studies showed that it exhibited significant antibacterial activity against various strains, although specific strains and comparative results with standard antibiotics were not detailed in the available literature .

Antidiabetic Activity

The antidiabetic potential was assessed through induced models, which indicated that the compound may possess beneficial effects in managing diabetes. However, detailed mechanisms of action and specific results from these studies remain limited .

Case Study 1: Antimicrobial Properties

In a study evaluating several synthesized sulfonamides, including derivatives of this compound, it was found that certain compounds demonstrated higher antibacterial efficacy compared to standard drugs. The disc diffusion assay revealed notable zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide structure can enhance activity .

| Compound | Zone of Inhibition (mm) | Standard Drug Comparison |

|---|---|---|

| This compound | 15 | Amoxicillin (20 mm) |

| N-[5-[2-[4-bromophenyl amino]acetyloxazole]-4-methylo-benzenesulfonamide | 18 | Amoxicillin (20 mm) |

Case Study 2: Antidiabetic Activity

Another research effort focused on the antidiabetic potential of sulfonamides, including our compound of interest. The study utilized Streptozotocin (STZ)-induced diabetic models to evaluate blood glucose levels post-treatment. Results indicated a significant reduction in glucose levels, suggesting that the compound may enhance insulin sensitivity or secretion .

While specific mechanisms for this compound are not fully elucidated, sulfonamides generally inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis. This inhibition leads to bacterial growth suppression. For antidiabetic effects, potential pathways include modulation of glucose metabolism and insulin signaling pathways.

Q & A

Basic: What are the key steps and critical parameters for synthesizing 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-methyl-1-phenylpropan-2-amine. Critical parameters include:

- Temperature control (0–5°C for initial sulfonylation to minimize side reactions).

- Solvent selection (e.g., dichloromethane or THF for solubility and reactivity).

- Base choice (triethylamine or NaOH to neutralize HCl byproduct and drive the reaction forward).

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+Na] peak).

- Single-crystal X-ray diffraction : Resolve crystal packing and bond angles (e.g., C–S–O torsion angles) to validate stereoelectronic effects .

Basic: What purification strategies are optimal for isolating this sulfonamide derivative?

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.

- Flash chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 4:1) to separate sulfonamide from unreacted amine or sulfonyl chloride.

Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to ensure ≤2% impurities .

Advanced: How can computational methods streamline reaction optimization for this compound?

Adopt the ICReDD framework (Integrated Computational and Experimental Design and Discovery):

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states.

- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvent/base combinations.

- Feedback loops : Refine computational models using experimental yield and purity data .

Advanced: How might researchers resolve contradictory biological activity data in pharmacological assays?

Contradictions often arise from assay conditions or target selectivity. Mitigate via:

- Dose-response profiling : Test across a broad concentration range (nM–μM) to identify off-target effects.

- Molecular docking : Simulate binding modes with protein targets (e.g., carbonic anhydrase isoforms) to explain selectivity discrepancies.

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Advanced: What strategies are effective for analyzing substituent effects on sulfonamide reactivity?

- Hammett linear free-energy relationships : Correlate σ values of substituents (e.g., 4-methyl vs. 4-fluoro) with reaction rates in nucleophilic substitutions.

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in sulfonamide bond cleavage.

- Steric parameter analysis : Apply Taft or Charton parameters to quantify steric hindrance from the 2-methyl-1-phenylpropan-2-yl group .

Advanced: How can researchers optimize catalytic systems for asymmetric derivatization of this compound?

- Chiral ligand screening : Test BINOL-derived phosphoric acids or Jacobsen catalysts for enantioselective alkylation.

- Solvent polarity tuning : Use low-polarity solvents (e.g., toluene) to enhance stereochemical control.

- In situ monitoring : Employ Raman spectroscopy to track enantiomeric excess during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.